

# An In-depth Technical Guide to 28-Deoxonimbolide: Physical, Chemical, and Biological Characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 28-Deoxonimbolide

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## Introduction

**28-Deoxonimbolide** is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, isolated from the seeds and leaves of the neem tree (*Azadirachta indica*)<sup>[1][2]</sup>. This comprehensive technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of **28-Deoxonimbolide**, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key properties in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

## Physical and Chemical Properties

**28-Deoxonimbolide** is a complex organic molecule with a range of physicochemical properties crucial for its handling, formulation, and biological activity. While some specific physical properties like a precise melting point and boiling point are not extensively reported in the available literature, its fundamental chemical characteristics are well-documented.

Table 1: Physical and Chemical Characteristics of **28-Deoxonimbolide**

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>32</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	452.5 g/mol	[1][2][3][4]
CAS Number	126005-94-5	[1][2]
Appearance	Powder	[5]
Melting Point	Not explicitly reported, described as a powder at room temperature.	
Boiling Point	Not reported.	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	

## Spectroscopic Data

The structural elucidation of **28-Deoxonimbolide** has been primarily achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Unambiguous <sup>1</sup>H and <sup>13</sup>C NMR assignments for **28-Deoxonimbolide** were first reported by Kigodi et al. (1989). The data, typically recorded in CDCl<sub>3</sub>, provides a detailed map of the proton and carbon environments within the molecule.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **28-Deoxonimbolide** in CDCl<sub>3</sub>

Position	<sup>13</sup> C Chemical Shift (δ)	<sup>1</sup> H Chemical Shift (δ, multiplicity, J in Hz)
1	37.8	2.05 (m), 1.65 (m)
2	27.2	1.85 (m)
5	49.5	2.30 (d, 5.0)
6	77.9	3.95 (d, 5.0)
7	134.8	5.90 (s)
8	135.2	-
9	43.1	2.65 (d, 11.0)
10	41.8	-
11	16.9	1.15 (s)
12	34.1	2.75 (d, 16.0), 2.45 (d, 16.0)
13	46.1	-
14	169.8	-
15	204.5	-
16	126.9	7.15 (d, 10.0)
17	157.2	6.05 (d, 10.0)
18	21.4	1.05 (s)
19	15.8	1.10 (s)
20	125.2	-
21	143.2	7.40 (t, 1.5)
22	110.1	6.35 (t, 1.5)
23	138.9	7.35 (br s)
28	171.2	-
29	20.8	1.95 (s)

30	21.7	1.20 (s)
OMe	51.7	3.70 (s)

Data extracted from Kigodi et al., J Nat Prod. 1989, 52(6), 1246-51.[6]

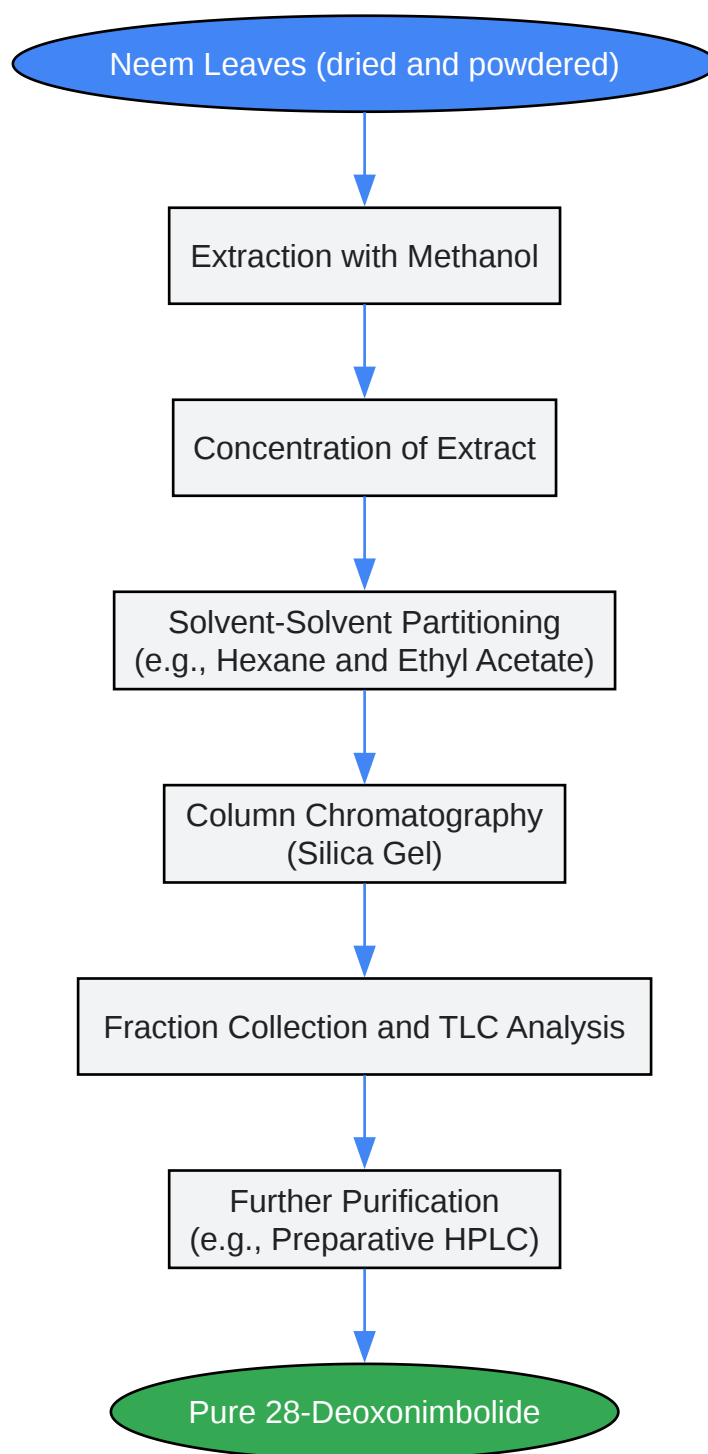
## Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

Detailed FT-IR and mass spectrometry data for **28-Deoxonimbolide** are not readily available in the public domain. However, based on its known structure, characteristic FT-IR peaks would be expected for C=O (ester and ketone), C=C (alkene and furan), and C-O (ether and ester) functional groups. Mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight, with a fragmentation pattern characteristic of the limonoid scaffold.

## Experimental Protocols

### Isolation and Purification of 28-Deoxonimbolide

An optimized procedure for the isolation of **28-Deoxonimbolide** from the leaves of *Azadirachta indica* has been reported.[7] The general workflow involves extraction with an organic solvent followed by chromatographic separation.



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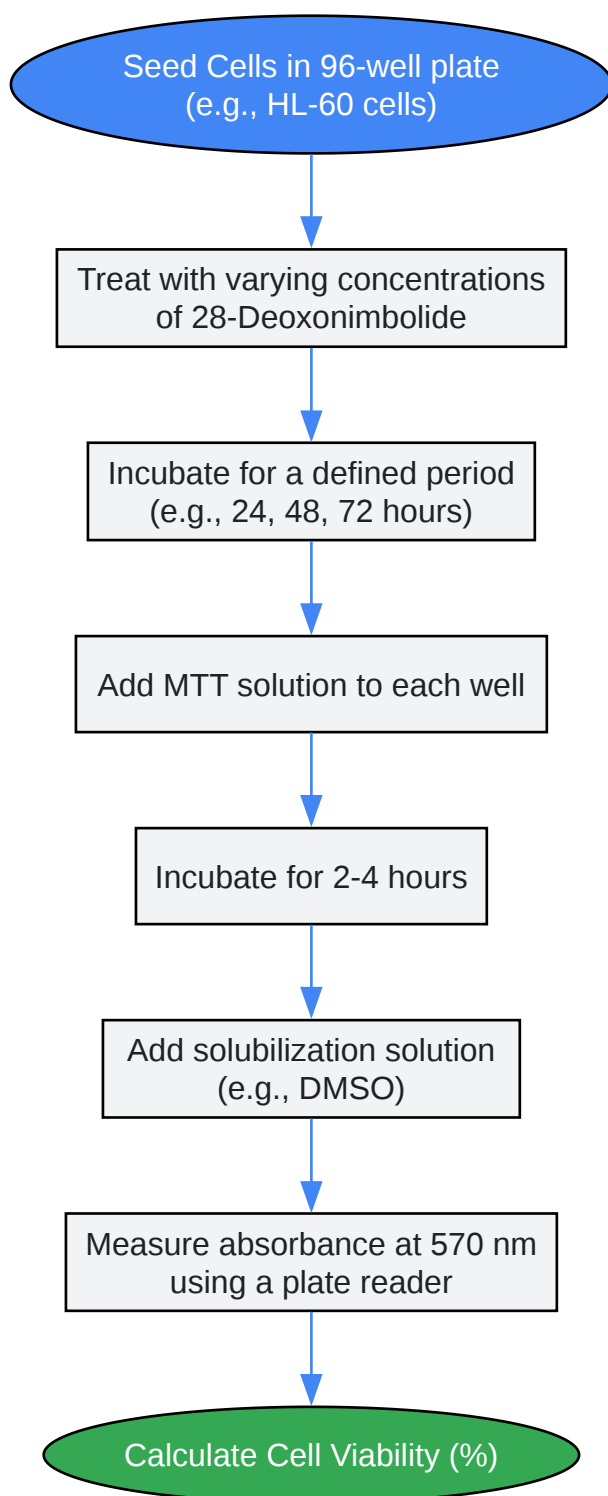
**Figure 1:** Isolation Workflow for **28-Deoxonimbolide**.

Detailed Protocol:

- **Extraction:** Dried and powdered neem leaves are extracted with methanol at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and ethyl acetate to separate compounds based on polarity.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel.
- **Elution and Fraction Collection:** The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected.
- **Thin-Layer Chromatography (TLC):** Fractions are monitored by TLC to identify those containing **28-Deoxonimbolide**.
- **Final Purification:** Fractions rich in the target compound are combined and further purified, often by preparative High-Performance Liquid Chromatography (HPLC), to yield pure **28-Deoxonimbolide**.

## Cytotoxicity and Cell Viability Assay (MTT Assay)

The cytotoxic effects of **28-Deoxonimbolide** are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.



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**Figure 2:** MTT Assay Experimental Workflow.

Detailed Protocol for HL-60 Cells:

- Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded in a 96-well plate at a density of  $1-2 \times 10^5$  cells/mL.[8]
- Treatment: The cells are treated with various concentrations of **28-Deoxonimbolide** (typically dissolved in DMSO and then diluted in culture medium). A vehicle control (DMSO) is also included.
- Incubation: The plate is incubated for a specified period (e.g., 72 hours) in a CO<sub>2</sub> incubator.[8]
- MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]
- Formazan Formation: The plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[8]
- Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

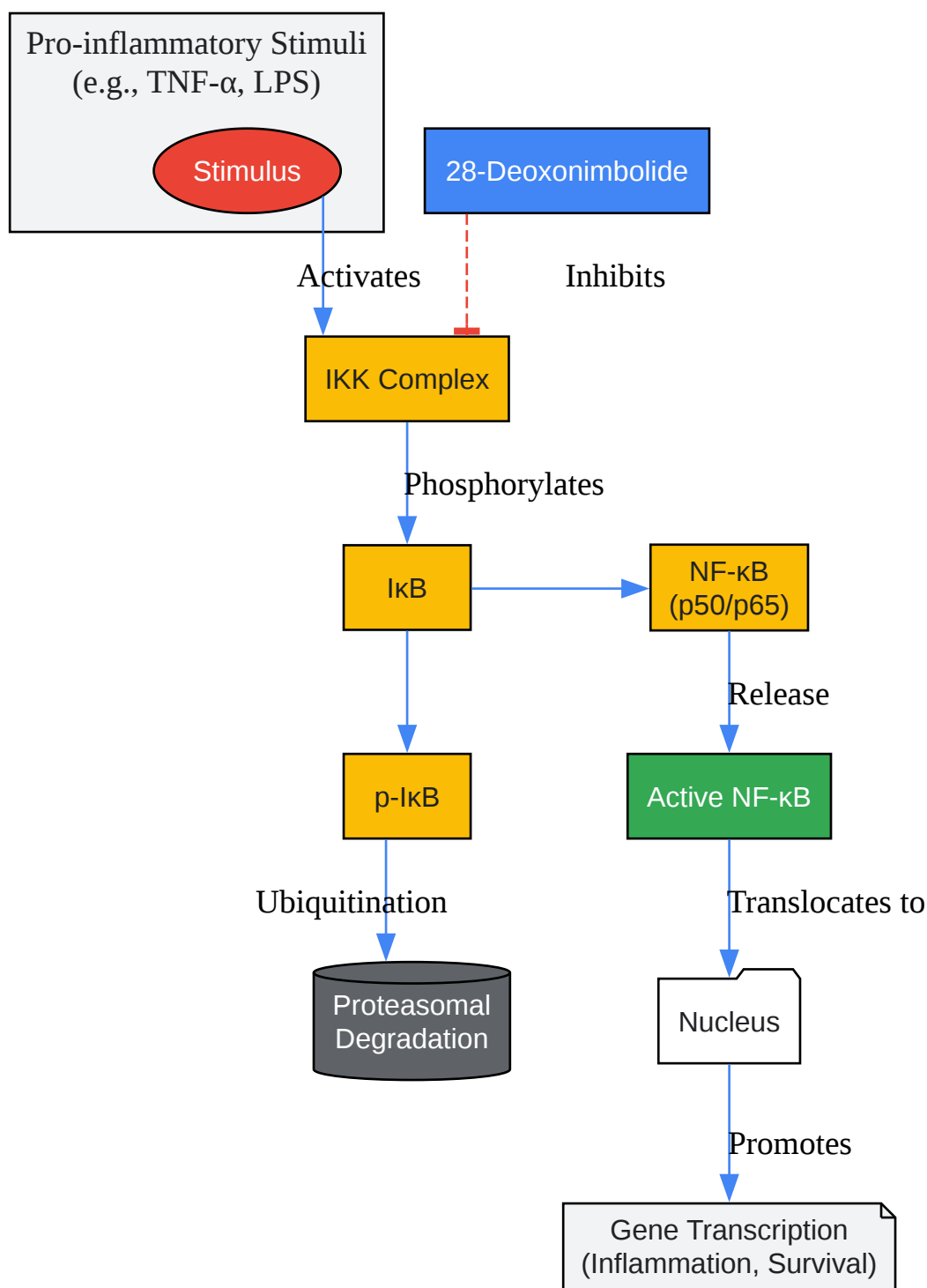
## Biological Activity and Signaling Pathways

**28-Deoxonimbolide** has garnered significant interest for its potent biological activities, particularly its anti-inflammatory and anticancer properties.[1][2] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

### Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers. **28-Deoxonimbolide** has been shown to inhibit the NF-κB signaling pathway.





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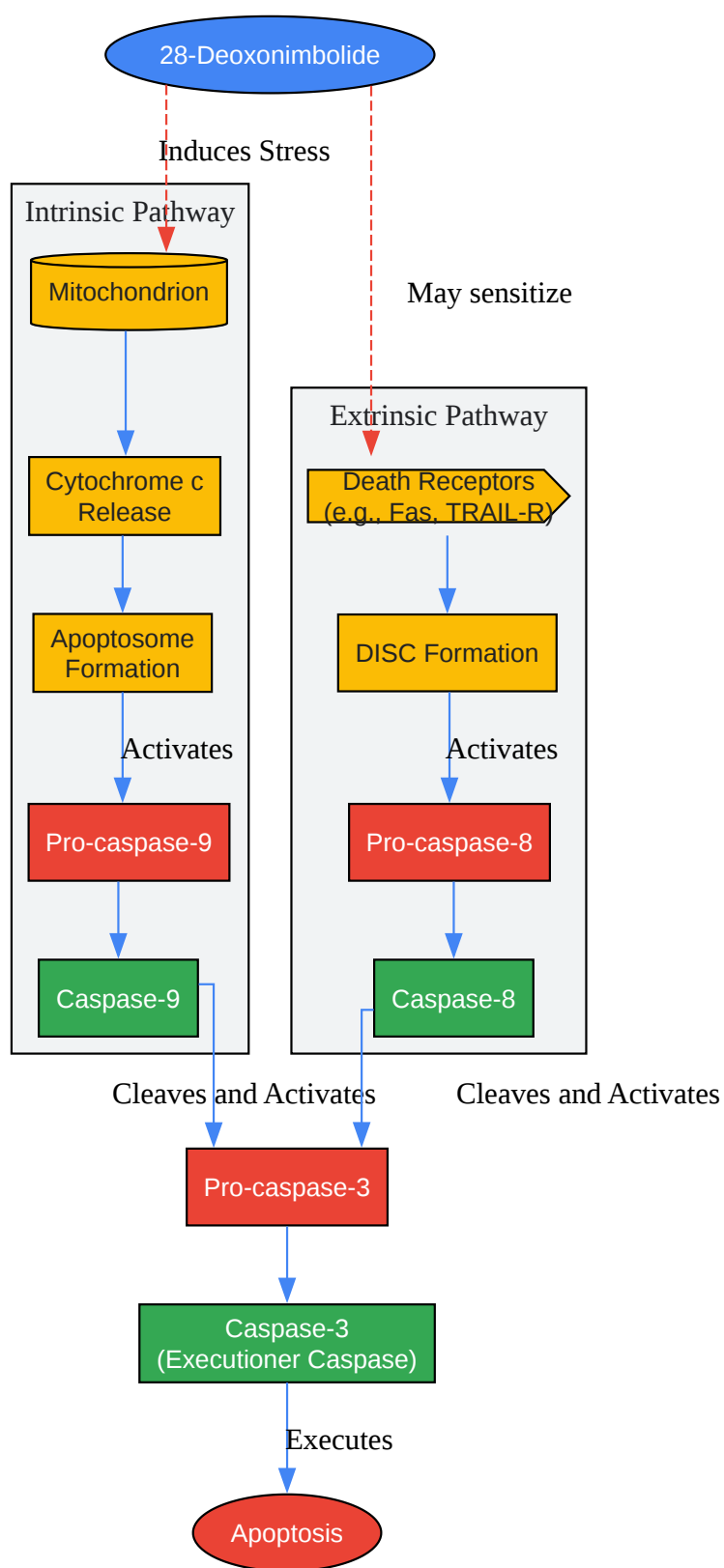
**Figure 3:** Inhibition of the NF-κB Signaling Pathway.

In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and

subsequent degradation by the proteasome. This releases the NF- $\kappa$ B dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. **28-Deoxonimbolide** is suggested to exert its anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex.

## Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. **28-Deoxonimbolide** has been shown to induce apoptosis, often through the activation of caspases, a family of proteases that execute the apoptotic program.



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**Figure 4:** Induction of Apoptosis Signaling Pathways.

**28-Deoxonimbolide** can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. In the extrinsic pathway, the binding of death ligands to their receptors initiates a signaling cascade that activates caspase-8. Both caspase-9 and caspase-8 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

## Conclusion

**28-Deoxonimbolide** is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate critical signaling pathways such as NF- $\kappa$ B and apoptosis makes it a compelling candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a foundational resource for researchers embarking on or continuing studies with this intriguing limonoid. Further research is warranted to fully elucidate its physical properties, detailed spectroscopic profile, and the full spectrum of its pharmacological potential.

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